N-({N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and N-phenylmethanesulfonamide hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding amines .
Scientific Research Applications
N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is unique due to its dichloro and hydroxy substituents, which enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H15Cl2N3O4S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-26(24,25)21(13-5-3-2-4-6-13)10-15(22)20-19-9-11-7-12(17)8-14(18)16(11)23/h2-9,23H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
UNLHHEIVKPWBKB-DJKKODMXSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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